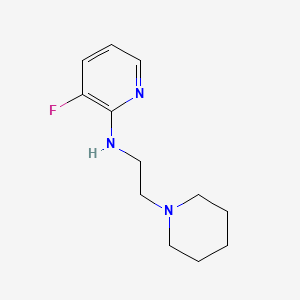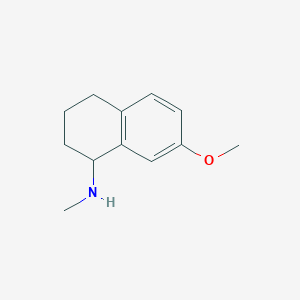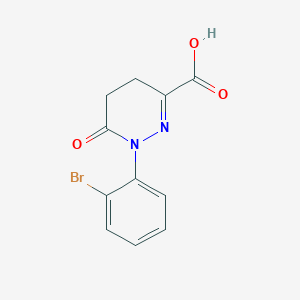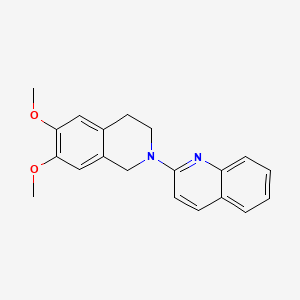
2-ethylsulfonyl-N-(1-pyridin-4-ylethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethylsulfonyl-N-(1-pyridin-4-ylethyl)aniline is a chemical compound that belongs to the class of anilines. It is also known as ESI-09 and is widely used in scientific research for its unique properties.
作用機序
ESI-09 selectively inhibits the activity of the Wnt signaling pathway by targeting the protein Disheveled (Dvl). This protein plays a crucial role in the activation of the Wnt pathway by binding to the Frizzled receptor and recruiting other proteins to the pathway. ESI-09 binds to the PDZ domain of Dvl and prevents its interaction with the Frizzled receptor, thereby inhibiting the activation of the Wnt pathway.
Biochemical and Physiological Effects
The inhibition of the Wnt signaling pathway by ESI-09 has been shown to have various biochemical and physiological effects. In cancer cells, ESI-09 has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In bone cells, ESI-09 has been shown to increase bone formation and reduce bone resorption, making it a potential therapeutic agent for bone diseases such as osteoporosis. In neuronal cells, ESI-09 has been shown to protect against neurodegeneration and promote neuronal survival.
実験室実験の利点と制限
One of the main advantages of using ESI-09 in lab experiments is its specificity for the Wnt signaling pathway. This allows researchers to selectively target this pathway without affecting other cellular processes. Additionally, ESI-09 has been shown to have good bioavailability and pharmacokinetic properties, making it a promising therapeutic agent. However, one of the limitations of using ESI-09 is its relatively low solubility in water, which can limit its use in certain experiments.
将来の方向性
For research on ESI-09 include the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in clinical trials. Additionally, the role of the Wnt signaling pathway in various diseases is still not fully understood, and further research is needed to elucidate its molecular mechanisms and identify potential therapeutic targets.
Conclusion
In conclusion, ESI-09 is a unique chemical compound that has shown promising results in scientific research for its ability to selectively inhibit the activity of the Wnt signaling pathway. Its biochemical and physiological effects make it a potential therapeutic agent for various diseases, including cancer, bone diseases, and neurodegenerative disorders. While there are some limitations to its use in lab experiments, the future directions for research on ESI-09 are promising and could lead to the development of new treatments for these diseases.
合成法
The synthesis of ESI-09 involves the reaction of 2-ethylsulfonyl chloride with N-(1-pyridin-4-ylethyl)aniline in the presence of a base such as triethylamine. The reaction produces ESI-09 as a yellow solid with a purity of over 95%.
科学的研究の応用
ESI-09 is widely used in scientific research due to its ability to selectively inhibit the activity of the Wnt signaling pathway. This pathway plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been linked to the development of various diseases, including cancer, neurodegenerative disorders, and bone diseases.
特性
IUPAC Name |
2-ethylsulfonyl-N-(1-pyridin-4-ylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-20(18,19)15-7-5-4-6-14(15)17-12(2)13-8-10-16-11-9-13/h4-12,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQFVTWRHJKGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfonyl-N-(1-pyridin-4-ylethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)
![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)



![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)

![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)